N-(p-Chlorobenzylidene)methylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKUBKNVOVQEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-22-2 | |
| Record name | Methananime, N-((4-chlorophenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4-chlorophenyl)methylidene](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for N P Chlorobenzylidene Methylamine and Analogous Imines
Classical Condensation Protocols
The most fundamental approach to synthesizing N-(p-Chlorobenzylidene)methylamine involves the condensation reaction between p-chlorobenzaldehyde and methylamine (B109427). masterorganicchemistry.com This reaction, a classic example of imine formation, proceeds through the nucleophilic addition of the primary amine to the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.com
Direct Dehydration Condensation of p-Chlorobenzaldehyde with Methylamine
The direct condensation of p-chlorobenzaldehyde with methylamine is a straightforward method for producing the target imine. masterorganicchemistry.com Typically, the reaction is carried out by mixing the two reactants, often in a suitable solvent. The equilibrium of the reaction can be driven towards the product by removing the water formed during the condensation. masterorganicchemistry.com For instance, a procedure for a similar imine, N-methylbenzimine, involves adding benzaldehyde (B42025) to an aqueous solution of methylamine, resulting in a milky white emulsion that is stirred overnight. orgsyn.org
A representative reaction is the condensation of hydantoin (B18101) with 4-chlorobenzaldehyde, which, although producing a different final product, illustrates the fundamental condensation principle. This reaction was achieved by refluxing the reactants in an ethanol-water mixture with ethanolamine (B43304) as a condensing agent. researchgate.net
Utilization of Methylamine Hydrochloride as a Reagent
Methylamine hydrochloride serves as a stable and convenient source of methylamine for imine synthesis. bloomtechz.comorgsyn.org In this method, the hydrochloride salt is typically treated with a base to generate the free methylamine in situ, which then reacts with the aldehyde. bloomtechz.com This approach is valuable as methylamine itself is a gas at room temperature, while its hydrochloride salt is a more easily handled solid. orgsyn.org The formation of imines from methylamine hydrochloride involves the initial deprotonation to the free base, which then acts as a nucleophile. bloomtechz.com
Green Chemistry Approaches to Imine Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For imine synthesis, this has led to the exploration of solvent-free conditions and microwave-assisted reactions. researchgate.netrsc.org
Solvent-Free Reaction Conditions
Solvent-free, or "neat," reactions offer a green alternative by eliminating the need for potentially hazardous and wasteful solvents. rsc.orgresearchgate.net The synthesis of imines from aromatic aldehydes and non-volatile amines has been shown to proceed efficiently under solvent-free conditions, often with the aid of microwave irradiation. organic-chemistry.org One reported method involves the grinding of reactants, such as o-vanillin and p-toluidine, to produce a Schiff base with a quantitative yield without any solvent. researchgate.net Another approach utilizes solid supports like montmorillonite (B579905) K10 clay to facilitate the reaction. researchgate.netorganic-chemistry.org
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. nih.govpsu.eduresearchgate.net For imine synthesis, neat, non-volatile amines have been shown to react efficiently with various aromatic aldehydes in just eight minutes under microwave irradiation without any catalyst or solvent. organic-chemistry.org This technology offers a rapid and efficient pathway for the synthesis of compounds like this compound. nih.goveurekaselect.com Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes. researchgate.net
Reductive Amination Pathways as Precursors for Imine Formation
Reductive amination is a powerful method for preparing amines from carbonyl compounds and an amine source. masterorganicchemistry.com This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.commasterorganicchemistry.com While the final product of reductive amination is an amine rather than an imine, the initial imine formation is a critical step.
For example, the reductive amination of p-chlorobenzaldehyde with n-butylamine on cobalt-containing composites leads to the formation of N-butyl-N-p-chlorobenzylamine. mdpi.com This transformation proceeds through the intermediate formation of the corresponding imine. Various reducing agents can be employed in reductive amination, with sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being common choices. masterorganicchemistry.com Borohydride exchange resin (BER) has also been used effectively for the reductive amination of aldehydes like p-chlorobenzaldehyde with dimethylamine, yielding the tertiary amine in high yield. koreascience.kr The reaction of p-chlorobenzyl chloride with an aqueous solution of methylamine in THF has also been reported to produce (4-chloro-benzyl)-methyl-amine. chemicalbook.com
Synthesis of Related Arylidene Derivatives through Knoevenagel Reactions
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is used to synthesize α,β-unsaturated compounds, including various arylidene derivatives. bohrium.combhu.ac.in This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. bhu.ac.in
The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final arylidene product. bhu.ac.in
A variety of catalysts can be employed for the Knoevenagel condensation, including primary, secondary, and tertiary amines, as well as their salts. researchgate.net Environmentally friendly approaches have also been developed, utilizing catalysts such as baker's yeast or carrying out the reaction under ultrasonic irradiation to improve yields and reduce reaction times. researchgate.netnih.gov
The following table provides examples of arylidene derivatives synthesized via Knoevenagel condensation with different aromatic aldehydes:
| Aromatic Aldehyde | Active Methylene Compound | Catalyst | Yield |
| p-Chlorobenzaldehyde | Malononitrile | Ammonium Acetate | High |
| p-Bromobenzaldehyde | Malononitrile | Ammonium Acetate | 95.82% |
| p-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | 96.73% |
| Data derived from studies on Knoevenagel condensation. bhu.ac.in |
Specialized Derivatization during Synthesis (e.g., Carbamoyl (B1232498) Chloride Formation)
In the broader context of synthesizing amine-containing molecules, the formation of carbamoyl chlorides represents an important derivatization technique. nih.gov Carbamoyl chlorides are versatile intermediates that can be used to introduce a carbamoyl moiety into a molecule, leading to the formation of ureas, carbamates, and other related functional groups. nih.govrsc.org
Carbamoyl chlorides are typically synthesized by the reaction of a primary or secondary amine with phosgene (B1210022) (COCl2) or a phosgene equivalent. wikipedia.org An alternative method involves the addition of hydrogen chloride (HCl) to an isocyanate. nih.govwikipedia.org
The reactivity of carbamoyl chlorides allows for their participation in a wide range of transformations. rsc.org For instance, they react with alcohols to form carbamates, with amines to form ureas, and can undergo hydrolysis to carbamic acids, which are often unstable and decarboxylate to the parent amine. wikipedia.org This reactivity makes them valuable synthons in the preparation of various pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The formation of a carbamate (B1207046) from an amine via a carbamoyl chloride can also serve as a protective strategy in multi-step syntheses. nih.gov
The following table lists some common amines and the corresponding carbamoyl chlorides that can be formed:
| Amine | Corresponding Carbamoyl Chloride |
| Dimethylamine | Dimethylcarbamoyl chloride |
| Piperidine | Piperidine-1-carbonyl chloride |
| Morpholine | Morpholine-4-carbonyl chloride |
| Examples of common carbamoyl chlorides. nih.gov |
Structural Elucidation and Solid State Analysis of N P Chlorobenzylidene Methylamine and Analogs
X-ray Crystallography Investigations
X-ray crystallography stands as a cornerstone technique for the precise determination of molecular and crystal structures. For N-(p-Chlorobenzylidene)methylamine and its analogs, these studies have provided a wealth of information regarding their three-dimensional arrangements in the solid state.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction has been instrumental in characterizing the crystalline forms of related compounds. For instance, the crystal structure of N-(p-chlorobenzylidene)-p-chloroaniline, a closely related analog, was determined to be triclinic. rsc.org The unit cell parameters for this compound were found to be a= 5.986(2) Å, b= 3.933(1) Å, c= 12.342(2) Å, with angles α= 87.38(3)°, β= 78.40(3)°, and γ= 89.53(3)°. rsc.org This level of detail allows for a precise mapping of atomic positions within the crystal lattice. Similarly, studies on other benzylidene derivatives, such as (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, have revealed a monoclinic crystal system (P21/c). nih.gov
Determination of Molecular Conformation and Geometric Parameters
Through diffraction studies, the specific conformations and geometric parameters of these molecules in the solid state have been elucidated. A key feature observed in N-(p-chlorobenzylidene)-p-chloroaniline is a disordered structure where the two aromatic rings are required to be parallel due to a crystallographic inversion center. rsc.org This results in the dihedral angles about the exocyclic bonds being equal but opposite in sign. rsc.org In other analogs like (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the molecule is largely planar, with the exception of certain substituent groups like the nitro group. nih.gov The planarity of the core structure is a common feature in many benzylidene derivatives. nih.gov
| Compound | Crystal System | Space Group | Key Geometric Features |
| N-(p-chlorobenzylidene)-p-chloroaniline | Triclinic | P-1 | Disordered structure, parallel aromatic rings. rsc.org |
| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | Monoclinic | P21/c | Largely planar molecule. nih.gov |
| (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine | Monoclinic | Pn | Two independent planar molecules in the asymmetric unit. nih.gov |
Analysis of Crystal Packing and Intermolecular Interactions
The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In analogs such as N-(chlorophenyl)pyridinecarboxamides, hydrogen bonding plays a significant role, with N−H···Npyridine interactions being a favored mode of aggregation. dcu.ie Amide···amide intermolecular interactions are also observed. dcu.ie While this compound itself lacks the amide group, the principles of how related molecules arrange themselves provide a framework for understanding its potential packing motifs. The packing arrangement in the metastable form of N-(p-chlorobenzylidene)-p-chloroaniline is a key factor in its stability. rsc.org The study of these non-covalent interactions is crucial for understanding the physical properties of the crystalline material.
Studies on Dynamic Disorder and Molecular Motions in the Solid State
The concept of disorder is a critical aspect of the solid-state chemistry of some of these compounds. The structure of N-(p-chlorobenzylidene)-p-chloroaniline is a prime example, exhibiting disorder about a crystallographic inversion center. rsc.org This indicates that the molecule does not occupy a single, fixed position in the crystal lattice but rather exists as an average of multiple orientations. In other systems, such as (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, positional disorder is observed in substituent groups like the nitro group. nih.gov These dynamic or static disorders can have significant implications for the material's properties.
Diffuse X-ray Scattering Studies for Disordered Structures
Advanced Spectroscopic Characterization of N P Chlorobenzylidene Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of N-(p-chlorobenzylidene)methylamine, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, distinct signals corresponding to the different protons in the molecule are observed. scienceopen.com The methyl protons (CH₃) appear as a singlet at 3.51 ppm. scienceopen.com The aromatic protons on the chlorophenyl ring exhibit a characteristic splitting pattern due to their coupling. The two protons ortho to the imine group resonate as a doublet at 7.64 ppm with a coupling constant (J) of 8.2 Hz. scienceopen.com The two protons meta to the imine group appear as a doublet at 7.38 ppm, also with a J value of 8.2 Hz. scienceopen.com The imine proton (CH=N) is observed as a singlet at 8.24 ppm. scienceopen.com The integration of these signals confirms the ratio of the protons in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Reference |
| CH | 8.24 | Singlet | - | scienceopen.com |
| Ar-H (ortho) | 7.64 | Doublet | 8.2 | scienceopen.com |
| Ar-H (meta) | 7.38 | Doublet | 8.2 | scienceopen.com |
| CH₃ | 3.51 | Singlet | - | scienceopen.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum, also recorded in CDCl₃ at 125 MHz, provides further insight into the carbon framework of the molecule. scienceopen.com The imine carbon (C=N) shows a signal at 161.3 ppm. scienceopen.com The carbon atom of the methyl group (CH₃) resonates at 48.3 ppm. scienceopen.com The aromatic carbons display signals in the range of 129.0 to 136.6 ppm. scienceopen.com Specifically, the carbon atom attached to the chlorine (C-Cl) appears at 136.6 ppm, while the ipso-carbon (C-CH=N) is found at 134.8 ppm. scienceopen.com The two equivalent aromatic carbons ortho to the imine group resonate at 129.2 ppm, and the two equivalent carbons meta to the imine group are observed at 129.0 ppm. scienceopen.com
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C=N | 161.3 | scienceopen.com |
| C-Cl | 136.6 | scienceopen.com |
| C-CH=N | 134.8 | scienceopen.com |
| Ar-C (ortho) | 129.2 | scienceopen.com |
| Ar-C (meta) | 129.0 | scienceopen.com |
| CH₃ | 48.3 | scienceopen.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups and vibrational modes within a molecule.
Vibrational Mode Assignments and Frequency Analysis
The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes. A prominent band is observed for the C=N stretching vibration, which is a key feature of imines. The spectrum also shows bands corresponding to C-H stretching and bending vibrations of the methyl and aromatic groups. The C-Cl stretching vibration of the chlorophenyl ring is also identifiable. Detailed analysis of the vibrational frequencies allows for the assignment of each band to a particular molecular motion. For instance, the amino wagging and methyl rocking modes are known to be active in similar molecules. researchgate.netnih.gov
Experimental and Theoretical Vibrational Spectra Correlation
To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra are often compared with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT). This correlation allows for a more precise assignment of the observed vibrational bands and can help in understanding the effects of substituent groups on the vibrational frequencies. For example, the first absorption band of methylamine (B109427), a related compound, is assigned to an nN → 3s transition, corresponding to the ùA′ ←X ¹A′ electronic transition, which results in a broad spectrum with several vibrational progressions. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Transitions
The electronic absorption spectrum of this compound, typically recorded using UV-Vis spectroscopy, provides valuable insights into its electronic structure. The spectrum is characterized by absorption bands that arise from electronic transitions between different molecular orbitals. For Schiff bases, the most significant transitions are typically the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions.
The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is usually of high intensity and is associated with the conjugated system of the molecule, which includes the benzene (B151609) ring and the imine (C=N) double bond. In a related Schiff base, (E)-2-chloro-N-((4-nitrocyclopenta-1,3-dienyl)methylene)benzenamine, a maximum absorption band observed at 326 nm is attributed to a π→π* transition. researchgate.net
The n→π* transition involves the excitation of a non-bonding electron, such as one from the lone pair on the nitrogen atom of the imine group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions. The presence of both the aromatic ring and the azomethine (-CH=N-) group in this compound gives rise to characteristic absorption bands in the UV-visible region. Theoretical and experimental studies on various Schiff bases confirm that these electronic transitions are fundamental to their UV-Vis spectra. researchgate.net
Table 1: Electronic Absorption Data for a Structurally Related Schiff Base
| Transition Type | Approximate Wavelength (λmax) | Associated Chromophore |
| π→π | 326 nm researchgate.net | Benzene ring and Imine (C=N) |
| n→π | Lower energy, longer wavelength | Imine Nitrogen lone pair |
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern. In mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), and its mass-to-charge ratio (m/z) is measured. The molecular weight of this compound is 153.61 g/mol , and its mass spectrum would be expected to show a molecular ion peak corresponding to this mass.
The fragmentation of the molecular ion provides structural information. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar amines and aromatic compounds. miamioh.edu A common fragmentation mode for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. miamioh.edu
Key predicted fragments for this compound include:
Loss of a hydrogen atom: leading to an [M-1]⁺ ion.
Cleavage of the N-CH₃ bond: resulting in a fragment corresponding to the chlorobenzylidene imine cation or the methyl cation.
Fragmentation of the chlorophenyl ring: leading to characteristic aromatic fragments.
The study of fragmentation patterns is crucial for distinguishing between isomers and confirming the connectivity of the atoms within the molecule. arkat-usa.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of volatile and thermally stable compounds like this compound. glsciences.comnih.govnih.govresearchgate.netchromatographyonline.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components, including this compound, exit the column, they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. chromatographyonline.com
The retention time from the gas chromatograph provides one level of identification, while the mass spectrum offers definitive structural confirmation. GC-MS is widely used for the analysis of aromatic amines and related compounds in various matrices. glsciences.comnih.govnih.gov The use of alternative carrier gases to helium, such as hydrogen and nitrogen, has also been successfully demonstrated for the GC-MS analysis of primary aromatic amines. nih.govresearchgate.net
Comprehensive Spectral Characterization Methodologies
A comprehensive characterization of this compound requires the synergistic use of multiple spectroscopic techniques. tandfonline.comnih.govnih.gov While UV-Vis spectroscopy elucidates the electronic properties and mass spectrometry confirms the molecular weight and fragmentation, other methods provide complementary information. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are often employed alongside UV-Vis and MS for a complete structural analysis of Schiff bases. tandfonline.comnih.govnih.govtandfonline.comacs.orgresearchgate.net
FT-IR Spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=N stretching of the imine group, the C-Cl stretching of the chlorophenyl group, and the various vibrations of the aromatic ring and the methyl group.
NMR Spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete mapping of the molecular structure.
By combining the data from these different spectroscopic methods, a detailed and unambiguous structural assignment of this compound can be achieved. tandfonline.comnih.govnih.gov
Table 2: Summary of Spectroscopic Methods for Characterization
| Spectroscopic Technique | Information Provided |
| UV-Vis Spectroscopy | Electronic transitions (n→π, π→π), conjugation |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern |
| Gas Chromatography-MS (GC-MS) | Separation and identification of volatile compounds |
| FT-IR Spectroscopy | Presence of functional groups (C=N, C-Cl, etc.) |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural connectivity and chemical environment |
Computational and Theoretical Investigations on N P Chlorobenzylidene Methylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov DFT methods, such as the widely used B3LYP functional, are employed to predict various molecular properties with a favorable balance between accuracy and computational cost. mdpi.comnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgresearchgate.net For N-(p-Chlorobenzylidene)methylamine, DFT calculations, typically using a basis set like 6-311++G(d,p) or 6-311**G, are performed to predict its equilibrium geometry. mdpi.comnih.gov This process refines bond lengths, bond angles, and dihedral angles to achieve the lowest energy conformation.
The optimized structure reveals key structural features. The imine group (C=N) forms the central linkage. The p-chlorophenyl group is planar, and its orientation relative to the methylamine (B109427) fragment is determined by the torsion angle around the C-N single bond. Studies on similar molecules, like (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, confirm the structure of the N-(4-chlorobenzylidene) moiety through methods including single crystal X-ray diffraction and DFT. researchgate.net The planarity of the aromatic ring and the imine group is crucial for electron delocalization. canterbury.ac.uk
Table 1: Predicted Structural Parameters for this compound (Illustrative Data) Data below is based on typical values for similar Schiff bases and methylamine derivatives calculated by DFT methods. researchgate.netresearchgate.net
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=N (imine) | ~1.28 Å |
| C-N (methyl) | ~1.46 Å | |
| C-Cl (aromatic) | ~1.75 Å | |
| C-C (in ring) | ~1.39 - 1.41 Å | |
| **Bond Angles (°) ** | C-N=C | ~122° |
| Cl-C-C (in ring) | ~119° | |
| H-C-N (methyl) | ~110° |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgsphinxsai.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electron conductivity. sphinxsai.comnih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. malayajournal.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the p-chlorophenyl ring and the nitrogen atom of the imine group, which are the more electron-rich parts of the molecule. mdpi.com The LUMO is typically distributed over the imine bond and the aromatic ring, serving as the electron-accepting region. mdpi.commalayajournal.org The analysis of these orbitals reveals the pathways for electronic transitions and charge transfer within the molecule. mdpi.com
Table 2: FMO Parameters and Global Reactivity Descriptors (Illustrative Data) Values are representative based on DFT calculations for analogous 4-chloro substituted Schiff bases. malayajournal.orgresearchgate.net
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | E_HOMO | - | ~ -6.5 eV |
| LUMO Energy | E_LUMO | - | ~ -1.5 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 5.0 eV |
| Ionization Potential | I | -E_HOMO | ~ 6.5 eV |
| Electron Affinity | A | -E_LUMO | ~ 1.5 eV |
| Chemical Hardness | η | (I - A) / 2 | ~ 2.5 eV |
| Chemical Softness | S | 1 / (2η) | ~ 0.20 eV⁻¹ |
| Electronegativity | χ | (I + A) / 2 | ~ 4.0 eV |
| Electrophilicity Index | ω | χ² / (2η) | ~ 3.2 eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. nih.gov This method allows for the quantitative evaluation of intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. sphinxsai.com These interactions stabilize the molecule. researchgate.net
Table 3: NBO Analysis - Second-Order Perturbation Theory (Illustrative Data) Based on typical interactions found in related Schiff bases and methylamine. researchgate.netwisc.edu
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π(C-C) (phenyl ring) | ~30-40 |
| LP (1) N | σ(C-H) (methyl group) | ~8-10 |
| π (C-C) (phenyl ring) | π(C=N) | ~15-25 |
| LP (1) Cl | σ(C-C) (phenyl ring) | ~2-5 |
Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govmdpi.com It is mapped onto the electron density surface, where different colors represent different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. mdpi.comnih.gov
For this compound, the MESP map is expected to show a region of strong negative potential (red) around the nitrogen atom of the imine group, corresponding to its lone pair of electrons. vaia.comaskfilo.com This makes the nitrogen atom the primary site for protonation and electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring will exhibit positive potential (blue), making them potential sites for nucleophilic interaction. The chlorine atom, despite its electronegativity, will also influence the potential distribution on the aromatic ring. nih.gov
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. nih.govwikipedia.org It provides a chemically intuitive visualization of electron pair localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. canterbury.ac.ukwikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies high electron localization (characteristic of core electrons, lone pairs, and strong covalent bonds), and a value around 0.5 indicates delocalized, "electron-gas-like" behavior, typical of metallic bonding. wikipedia.orgaps.org
An ELF analysis of this compound would reveal distinct basins of attraction. High ELF values would be found in the core regions of the carbon, nitrogen, and chlorine atoms. The C-H, C-C, C-N, C=N, and C-Cl covalent bonds would appear as attractors located between the respective nuclei. A prominent localization basin corresponding to the lone pair on the nitrogen atom would also be clearly visible, confirming the findings from MESP analysis. researchgate.net This topological analysis complements other methods by providing a clear and quantitative picture of the chemical bonding landscape. canterbury.ac.uk
Prediction of Spectroscopic Properties (e.g., theoretical IR, NMR, UV-Vis)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are crucial for interpreting experimental spectra and understanding the molecule's vibrational and electronic characteristics.
Theoretical Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. derpharmachemica.com The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. For this compound, key predicted vibrational bands would include:
C=N Stretching: This is a characteristic vibration for imines and is expected to appear in the range of 1650-1600 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are predicted in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region, typically around 800-600 cm⁻¹.
A comparison of theoretical and experimental vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and the limitations of the theoretical model. nih.gov
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zaresearchgate.netnih.gov For this compound, the predicted chemical shifts would be:
¹H NMR: The proton of the imine group (-CH=N-) is expected to be deshielded and appear at a higher chemical shift. Protons on the phenyl ring will show characteristic splitting patterns depending on their position relative to the chlorine atom and the imine group. The methyl group protons will appear as a singlet at a lower chemical shift.
¹³C NMR: The carbon atom of the imine group is expected to have a significant chemical shift. The carbons of the phenyl ring will have distinct chemical shifts influenced by the electron-withdrawing chlorine atom. The methyl carbon will appear at a characteristic upfield position.
Theoretical NMR predictions are valuable for assigning experimental signals and can be particularly useful for complex molecules where spectral overlap occurs. researchgate.net
Theoretical UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov The calculations provide information about the electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and the C=N chromophore. The presence of the chlorine atom and the methylamine group can influence the position and intensity of these absorption bands.
Reactivity Descriptors and Global Reactivity Indices
Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity and stability. derpharmachemica.comresearchgate.netscirp.org These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key global reactivity indices include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A larger hardness value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
For a molecule like this compound, these descriptors help in understanding its tendency to participate in chemical reactions. For instance, a high electrophilicity index suggests that the molecule is a good electrophile.
Table 1: Hypothetical Global Reactivity Descriptors for a Schiff Base Analogue
| Descriptor | Value (eV) |
| E_HOMO | -6.5 |
| E_LUMO | -1.2 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electronegativity (χ) | 3.85 |
| Electrophilicity Index (ω) | 2.80 |
Nonlinear Optical (NLO) Properties Prediction
The prediction of nonlinear optical (NLO) properties is a significant area of computational chemistry, as materials with large NLO responses are crucial for applications in optoelectronics and photonics. ijcce.ac.irjmcs.org.mx DFT calculations are widely used to predict the NLO properties of molecules.
The key NLO parameters are:
Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): A measure of the second-order NLO response. A large β value is a prerequisite for a material to exhibit second-harmonic generation (SHG).
For this compound, the presence of the electron-withdrawing chlorine atom and the imine group can lead to intramolecular charge transfer, which is a key factor for enhancing NLO properties. Computational studies on similar Schiff bases have shown that they can possess significant first-order hyperpolarizability values. nih.gov
Table 2: Calculated NLO Properties for N-(9-Anthrylmethylidene) methylamine (a structural analogue)
| Property | Calculated Value |
| Dipole Moment (μ) | 2.03 Debye |
| Mean Polarizability (α) | 29.83 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β) | 3.28 x 10⁻³⁰ esu |
Source: Adapted from S. Vijayalakshmi et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013. nih.gov The data is for a structural analogue and serves as an illustrative example.
Quantum Chemical Calculations Beyond DFT
While DFT is a workhorse for many computational studies, more accurate but computationally expensive methods are sometimes employed to benchmark DFT results or to study systems where DFT might fail. These methods include:
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation. It is often used for calculating interaction energies and geometries.
Coupled Cluster (CC) Theory: Coupled cluster methods, particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in quantum chemistry for calculating accurate energies. rsc.org
For this compound, calculations beyond DFT could provide more accurate predictions of its geometry, interaction energies with other molecules, and electronic properties, serving as a reference for validating DFT results.
Potential Energy Surface (PES) Scan Analysis
Potential energy surface (PES) scans are performed to explore the conformational landscape of a molecule and to identify stable conformers and transition states for rotation around specific bonds. uni-muenchen.deresearchgate.netscispace.com For this compound, a key conformational degree of freedom is the rotation around the C-N single bond of the imine linkage.
Solvation Models and Solvent Effects in Theoretical Studies
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational solvation models are used to account for these effects in theoretical calculations. gaussian.com The most common approaches are:
Polarizable Continuum Models (PCM): In this model, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. The solute is placed in a cavity within this continuum. The Integral Equation Formalism PCM (IEFPCM) is a widely used variant. researchgate.netgaussian.com
Solvation Model based on Density (SMD): This is another popular continuum solvation model that is parameterized for a wide range of solvents. scielo.br
For this compound, theoretical studies incorporating solvation models would be essential for accurately predicting its spectroscopic properties and reactivity in solution. For example, the position of UV-Vis absorption bands can be sensitive to the polarity of the solvent. Similarly, the relative energies of different conformers and the barriers for rotation can be altered in a solvent compared to the gas phase.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govfu-berlin.de In an MD simulation, the classical equations of motion are solved for the atoms of the molecule and the surrounding solvent molecules, governed by a force field.
For this compound, MD simulations could be used to:
Explore the conformational space and the transitions between different conformers in a more realistic, dynamic environment.
Study the solvation structure around the molecule and the dynamics of solvent molecules in its vicinity.
Investigate the dynamic fluctuations of its NLO properties.
Although specific MD simulation studies on N-(p--Chlorobenzylidene)methylamine are not widely reported, the methodology is a powerful tool for gaining a deeper understanding of its behavior in a condensed phase. nih.govmdpi.com
Reaction Mechanisms and Kinetics of N P Chlorobenzylidene Methylamine Transformations
Fundamental Imine Formation Mechanism
The mechanism for the formation of N-(p-Chlorobenzylidene)methylamine begins with the nucleophilic attack of the primary amine, methylamine (B109427), on the electrophilic carbonyl carbon of p-chlorobenzaldehyde. libretexts.orgmasterorganicchemistry.com This initial step leads to a tetrahedral intermediate. A subsequent proton transfer from the nitrogen atom to the oxygen atom yields a neutral amino alcohol, known as a carbinolamine. libretexts.orglibretexts.org
The final stage of the mechanism is dehydration. The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a much better leaving group (H₂O). masterorganicchemistry.comlibretexts.org The lone pair of electrons on the nitrogen then helps to expel the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. Finally, deprotonation of the nitrogen atom by a base (such as a water molecule or another amine molecule) gives the neutral imine product, this compound, and regenerates the acid catalyst. libretexts.orglibretexts.org
The sequence of events can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com
The formation of this compound is significantly influenced by the pH of the reaction medium. The reaction is subject to both general acid and general base catalysis, particularly in the rate-determining dehydration of the carbinolamine intermediate. acs.org
Acid Catalysis : An acid catalyst serves two primary roles. First, it protonates the carbonyl oxygen of p-chlorobenzaldehyde, which enhances the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by methylamine. masterorganicchemistry.com Second, and more critically, it protonates the hydroxyl group of the carbinolamine intermediate. This conversion of the poor leaving group (-OH) into a good leaving group (-OH₂⁺) is crucial for the subsequent elimination of water. masterorganicchemistry.comlibretexts.org
The reaction rate is generally optimal under mildly acidic conditions, typically around a pH of 5. lumenlearning.com If the pH is too high (basic conditions), there is an insufficient concentration of acid to effectively protonate the carbinolamine's hydroxyl group, and the dehydration step becomes excessively slow. lumenlearning.com
Reductive Pathways of Imines
Imines, such as this compound, are valuable intermediates for the synthesis of amines through reduction. The most common reductive pathway is reductive amination, where the C=N double bond is reduced to a C-N single bond, converting the imine into a secondary amine, in this case, N-methyl-1-(4-chlorophenyl)methanamine. wikipedia.org This transformation can be accomplished either by isolating the imine first and then reducing it, or more commonly, through a one-pot procedure where the aldehyde, amine, and a selective reducing agent are combined. wikipedia.orgorganicchemistrytutor.com
A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. Common reagents include:
Complex Metal Hydrides : Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used. masterorganicchemistry.com NaBH₃CN and NaBH(OAc)₃ are particularly useful for one-pot reductive aminations because they are less reactive and selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde. masterorganicchemistry.comacs.org
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.org
The core of the reduction process involves the transfer of a hydride ion (H⁻) or its equivalent to the electrophilic carbon atom of the imine or, more accurately, the iminium ion.
When using complex metal hydrides like sodium borohydride, the imine is first protonated by the weakly acidic solvent or an added acid catalyst to form a more reactive iminium ion. This iminium ion is significantly more electrophilic than the neutral imine. The borohydride reagent then delivers a hydride ion to the carbon of the C=N bond, neutralizing the charge and forming the final amine product. organicchemistrytutor.com
In catalytic hydrogenation, the mechanism is different. Both the imine and hydrogen gas are adsorbed onto the surface of the metal catalyst (e.g., palladium). The H-H bond of the hydrogen molecule is cleaved, and active metal-hydride species are formed on the catalyst surface. The adsorbed imine then undergoes sequential addition of two hydrogen atoms to the C=N double bond, resulting in the saturated amine. wikipedia.org
Enzymatic reductions, carried out by imine reductases (IREDs), utilize a biological hydride transfer agent, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H), to deliver the hydride to the imine substrate within the enzyme's active site. nih.gov
Computational Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed mechanisms, transition states, and energetics of chemical reactions, including the formation and reduction of imines like this compound. These studies provide insights that are often difficult to obtain through experimental means alone. scielo.org.co
DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the structures of intermediates and, most importantly, the high-energy transition states that connect them. The calculated energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is directly related to the reaction rate. rsc.org
For the formation of an imine, DFT studies can model the step-wise process:
Carbinolamine Formation : Calculations can determine the energy barrier for the initial nucleophilic attack. Studies on the reaction of methylamine with formaldehyde (B43269) have shown that explicit water molecules can facilitate the proton transfer, dramatically reducing the energy barrier for carbinolamine formation. acs.org
Dehydration : The dehydration of the carbinolamine to the iminium ion is often the rate-limiting step. DFT calculations can compare the energy barriers for uncatalyzed versus acid-catalyzed pathways, quantifying the catalytic effect. For example, the barrier for dehydration of a protonated carbinolamine is significantly lower than for the neutral species. acs.org
For the reduction of the imine, DFT can elucidate the selectivity of different reducing agents. Studies on reductive amination using sodium triacetoxyborohydride (STAB) have shown that the hydride transfer to the imine is kinetically favored over the reduction of the corresponding aldehyde or ketone. acs.org Transition state structures for the hydride transfer are often organized by a Lewis-acidic sodium ion. acs.org
The table below presents representative calculated energy barriers for key steps in imine formation and reduction, derived from DFT studies on model systems analogous to the this compound transformation.
Table 1: Representative Calculated Activation Energy Barriers for Imine Reactions from DFT Studies
| Reaction Step | Model System | Catalyst/Conditions | Calculated Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Carbinolamine Formation | Methylamine + Formaldehyde | Water-assisted proton transfer | 14.7 kJ/mol (~3.5 kcal/mol) | acs.org |
| Carbinolamine Dehydration | Protonated Carbinolamine | Gas Phase | 67.9 kJ/mol (~16.2 kcal/mol) | acs.org |
| Carbinolamine Dehydration | Neutral Carbinolamine | With 2 H₂O molecules | 111.9 kJ/mol (~26.7 kcal/mol) | acs.org |
| N-Chlorination of Methylamine | Methylamine + HOCl | Aqueous, 2-3 H₂O molecules | 4–7 | rsc.org |
| Iminium Ion Reduction | Iminium + NaBH(OAc)₃ | 1,2-dichloroethane (DCE) | Lower than aldehyde reduction | acs.org |
These computational models provide a detailed, quantitative picture of the reaction dynamics, confirming the roles of catalysis and elucidating the origins of selectivity in the transformations of this compound. mit.eduresearchgate.net
Role of Additives or Co-catalysts in Reaction Mechanisms
The transformation of this compound, particularly its hydrolysis back to p-chlorobenzaldehyde and methylamine, can be influenced by the presence of additives or co-catalysts. These substances can alter the reaction mechanism and, consequently, the reaction rate.
Base Catalysis: While less common for simple imine hydrolysis, bases can play a role in related transformations. For instance, in the context of imine-enamine tautomerism, a basic catalyst can facilitate the removal of a proton from the carbon alpha to the imine, leading to the formation of a resonance-stabilized carbanion and subsequent isomerization. mdpi.com
Metal Ion Catalysis: Metal ions can act as Lewis acid catalysts in the hydrolysis of Schiff bases. acs.org By coordinating to the nitrogen atom of the imine, the metal ion increases the positive charge on the imine carbon, thereby activating it for nucleophilic attack by water. This catalytic effect is particularly relevant in biological systems where metal ions are often present.
Nucleophilic Catalysis: Amines can act as nucleophilic catalysts in the hydrolysis of other Schiff bases. acs.org This typically involves a transimination reaction where the added amine displaces the original amine from the Schiff base, forming a new imine that may be more readily hydrolyzed.
A study on a dynamic library of imines demonstrated that a hexameric resorcinarene (B1253557) capsule can act as a catalyst, accelerating the formation of imine constituents due to its mild acidity and ability to stabilize cationic intermediates. acs.org
Experimental Techniques for Reaction Mechanism Elucidation
A variety of experimental techniques are employed to investigate the mechanisms of this compound transformations.
Spectroscopic Methods:
UV-Vis Spectrophotometry: This technique is widely used to monitor the progress of a reaction by observing changes in the electronic absorption spectra of the reactants and products over time. researchgate.net The disappearance of the characteristic imine absorption band or the appearance of the aldehyde absorption band can be used to determine reaction rates.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecules involved in the reaction, including intermediates. researchgate.net Time-dependent NMR studies can track the concentration changes of reactants, intermediates, and products, offering valuable mechanistic insights. acs.org
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture. mdpi.comrsc.org By analyzing samples at different reaction times, one can construct concentration-time profiles for each species, which are essential for kinetic analysis. mdpi.com
Flow and Quench Methods:
Stopped-Flow and Quenched-Flow Techniques: For very fast reactions, these methods are employed. libretexts.org In a stopped-flow apparatus, small volumes of reactant solutions are rapidly mixed, and the reaction is monitored spectrophotometrically. In the quenched-flow method, the reaction is stopped at specific times by adding a quenching agent, and the mixture is then analyzed.
Theoretical and Computational Methods:
Density Functional Theory (DFT) and Ab Initio Calculations: These computational methods are used to model the potential energy surface of a reaction. rsc.org They can provide valuable information about the structures of transition states and intermediates, as well as activation energies, which helps in elucidating the reaction mechanism. acs.org
Isotope Labeling Studies:
Kinetic Isotope Effects (KIEs): By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a specific position in the reactant molecule, one can determine if the bond to that atom is broken in the rate-determining step of the reaction. researchgate.netscispace.com A significant KIE (kH/kD > 1) indicates that the C-H bond is cleaved in the rate-limiting step. ias.ac.in
Chemical Kinetics Studies
Chemical kinetics studies provide quantitative information about the rates of chemical reactions and the factors that influence them.
The rate of transformation of this compound, such as its hydrolysis, can be experimentally determined by monitoring the change in concentration of a reactant or product over time. This is typically achieved using the experimental techniques mentioned in the previous section.
For instance, in a study on the hydrolysis of substituted benzylideneanilines, the reaction rates were followed spectrophotometrically. researchgate.net The pseudo-first-order rate constants were obtained by following the decrease in the absorbance of the Schiff base at its maximum wavelength. A study on the base-catalyzed imine-enamine tautomerism of a chiral isoxazoline (B3343090) derivative used HPLC to monitor the time-dependent decay of the imine form. mdpi.com
The data obtained from these measurements allow for the construction of concentration versus time plots, from which the initial reaction rate and the half-life of the reaction can be determined.
The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and a proportionality constant, the rate coefficient (k). The order of the reaction with respect to each reactant is determined experimentally.
For many Schiff base hydrolysis reactions, the rate law is found to be first-order with respect to the Schiff base. ias.ac.in In a study on the addition of benzylamines to benzylidenedimethylmalonates, the reaction followed a simple second-order rate law, where the observed rate constant was linearly dependent on the concentration of the benzylamine. psu.edu
The formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine (B1221334) and nitrite (B80452) was found to be dependent on the square of the nitrite concentration, indicating a second-order dependence on nitrite. nih.gov
The following table illustrates a hypothetical rate law determination for a transformation of this compound based on initial rate data.
| Experiment | Initial [N-(p-Cl-Bn)NMe] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.05 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.05 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.10 | 8.0 x 10⁻⁵ |
| This is a hypothetical data table for illustrative purposes. |
From this hypothetical data, doubling the concentration of the Schiff base doubles the rate, indicating a first-order dependence. Doubling the catalyst concentration quadruples the rate, suggesting a second-order dependence on the catalyst. Thus, the rate law would be: Rate = k[N-(p-Cl-Bn)NMe][Catalyst]². The rate coefficient, k, can then be calculated from any of the experimental runs.
The kinetics of reactions involving this compound are significantly influenced by various factors, with substituent effects being a key area of study.
The Hammett Equation: The effect of substituents on the reaction rate can be quantified using the Hammett equation: log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. libretexts.orgcambridge.org The substituent constant, σ, reflects the electronic properties of the substituent (electron-donating or electron-withdrawing), while the reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. msudenver.edu
For the hydrolysis of Schiff bases, the nature of the substituent on the benzaldehyde (B42025) ring plays a crucial role. In a study on the hydrolysis of substituted nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the fragmentation of the corresponding hydroxylamines. rsc.org This was attributed to the stabilization of the developing positive charge on the benzylic carbon in the transition state. The data was fitted to the equation log(Mt₁/₂) = 0.57σ + 1.30. rsc.org
The following table presents Hammett substituent constants for various groups, which can be used to predict their effect on the reactivity of aromatic compounds.
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| Data sourced from established physical organic chemistry literature. |
In the context of this compound, the chlorine atom at the para position is an electron-withdrawing group (σ_para = +0.23). Its presence would be expected to influence the reaction kinetics compared to the unsubstituted benzylidenemethylamine. For a reaction with a positive ρ value, such as nucleophilic attack on the imine carbon, the chloro substituent would be expected to increase the reaction rate. Conversely, for a reaction with a negative ρ value, it would decrease the rate.
Chemical Reactivity and Derivatization of N P Chlorobenzylidene Methylamine
Nucleophilic Addition Reactions at the Imine Carbon
The carbon-nitrogen double bond in N-(p-Chlorobenzylidene)methylamine is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity facilitates the addition of nucleophiles to the imine carbon. A wide range of nucleophiles, particularly organometallic reagents such as Grignard and organolithium reagents, can add across the C=N bond. wikipedia.orglibretexts.orgyoutube.com
The general mechanism involves the attack of the nucleophile on the electrophilic imine carbon, which leads to the formation of a tetrahedral intermediate. Subsequent workup, typically with an aqueous acid, protonates the nitrogen atom to yield the final amine product. For instance, the reaction of an imine with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of a new carbon-carbon bond and the conversion of the imine to a secondary amine. libretexts.orgyoutube.com
While specific studies detailing the reaction of this compound with a broad range of nucleophiles are not extensively documented, its reactivity can be confidently predicted based on the well-established chemistry of imines. The reaction with methylmagnesium bromide, for example, would be expected to yield 1-(4-chlorophenyl)-N-methylethanamine.
Table 1: Representative Nucleophilic Addition Reaction
| Reactant | Nucleophile | Expected Product |
| This compound | Methylmagnesium Bromide | 1-(4-chlorophenyl)-N-methylethanamine |
| This compound | Phenyllithium | 1-(4-chlorophenyl)-N-methyl-1-phenylmethanamine |
Cycloaddition Reactions Involving the Imine Moiety
The imine functional group of this compound can participate in cycloaddition reactions, where the C=N double bond acts as a 2π component. These reactions are powerful methods for constructing cyclic, often heterocyclic, structures. Common examples include [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. nih.govpageplace.de
In a [4+2] cycloaddition, or aza-Diels-Alder reaction, an imine can react with a 1,3-diene. The imine serves as the dienophile, leading to the formation of a six-membered nitrogen-containing heterocycle, such as a tetrahydropyridine derivative. nih.gov The reactivity in these reactions is often enhanced by the use of Lewis acid catalysts, which coordinate to the imine nitrogen, lowering the energy of its LUMO and making it more reactive towards the diene.
[3+2] Cycloaddition reactions involve the reaction of the imine (as the dipolarophile) with a 1,3-dipole, such as a nitrile imine. This type of reaction is a versatile method for synthesizing five-membered heterocyclic rings. For example, the reaction of an imine with a nitrile imine, generated in situ from a hydrazonoyl chloride, would yield a 1,2,4-triazolidine derivative. nih.gov
[2+2] Cycloadditions, often occurring under photochemical conditions, can take place between an imine and an alkene to form a four-membered azetidine ring. These reactions, known as aza Paternò-Büchi reactions, are less common for simple acyclic imines but provide a direct route to strained heterocyclic systems.
Formation of Heterocyclic Compounds
This compound serves as a crucial intermediate for the synthesis of a variety of heterocyclic compounds. Its ability to undergo cyclocondensation reactions with molecules containing multiple functional groups is a cornerstone of heterocyclic chemistry.
A prominent application of this compound and related imines is in the synthesis of 4-thiazolidinones. This is typically achieved through a one-pot, three-component reaction involving 4-chlorobenzaldehyde, methylamine (B109427), and a mercapto-carboxylic acid, most commonly thioglycolic acid. scirp.org In this reaction, this compound is formed in situ. The subsequent step involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization via amide bond formation, with the elimination of a water molecule, to yield the 4-thiazolidinone ring. scirp.org
This reaction is highly versatile, and a wide array of substituted thiazolidinones can be synthesized by varying the aldehyde, amine, and mercapto-acid components. The resulting 2-(4-chlorophenyl)-3-methylthiazolidin-4-one is a key scaffold in medicinal chemistry.
Reaction Scheme for Thiazolidin-4-one Synthesis:
4-Chlorobenzaldehyde + Methylamine ⇌ this compound + H₂O
this compound + Thioglycolic acid → 2-(4-chlorophenyl)-3-methylthiazolidin-4-one + H₂O
The imine functionality is a key building block for constructing other heterocyclic systems, such as triazolidines. While the direct synthesis of triazolidine-5-ones from this compound is not widely reported, the general strategy involves its reaction with a molecule that can provide the remaining nitrogen and carbonyl components of the ring.
One plausible route is through a [3+2] cycloaddition reaction with a suitable 1,3-dipole. For instance, reaction with a nitrile imine, generated from a hydrazonoyl chloride and a base, can lead to the formation of a 1,2,4-triazolidine ring system. nih.govlincoln.ac.uk Depending on the substituents of the nitrile imine, this can be a pathway to various substituted triazoles and related saturated heterocycles. Another approach involves the reaction of imines with isocyanates, which can lead to the formation of 1,3,5-triazinane-2,4-dione derivatives or other related heterocyclic structures. The synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones (urazoles) has been achieved through multi-step one-pot syntheses starting from anilines, showcasing the versatility of building blocks for creating such ring systems. organic-chemistry.org
Derivatization for Structure-Activity Relationship (SAR) Studies
Derivatization of molecules based on the this compound scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). The synthesis of 4-thiazolidinone derivatives, as described in section 7.3.1, provides a clear example of this approach. scispace.com By systematically modifying the substituents on the aromatic ring (derived from the aldehyde) and the nitrogen atom (derived from the amine), researchers can probe how these changes affect the biological activity of the resulting compounds.
For instance, in the context of developing antimicrobial or anticancer agents, libraries of 2,3-disubstituted-4-thiazolidinones are often synthesized. The 4-chlorophenyl group at the 2-position, originating from 4-chlorobenzaldehyde, is a common starting point. SAR studies then investigate the effect of replacing the methyl group at the 3-position with other alkyl or aryl groups, or modifying the 4-chlorophenyl ring with other substituents. scispace.com
Table 2: Example of Derivatization for SAR Studies of Thiazolidin-4-ones
| Core Structure | R¹ Group (at N-3) | R² Group (at C-2 Phenyl) | Observed Activity Trend (Illustrative) |
| Methyl | 4-Chloro | Baseline activity. | |
| Ethyl | 4-Chloro | Activity may increase or decrease depending on the specific biological target, indicating sensitivity to the size of the N-substituent. | |
| Phenyl | 4-Chloro | Often leads to a significant change in activity and physicochemical properties due to increased lipophilicity and steric bulk. scispace.com | |
| Methyl | 4-Nitro | The presence of a strong electron-withdrawing group on the phenyl ring can enhance antifungal activity. scispace.com | |
| Methyl | 4-Hydroxy | The presence of an electron-donating, hydrogen-bonding group can enhance anticancer activity against certain cell lines. scispace.com |
These studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The ease of derivatization, starting from simple precursors like this compound, makes this a valuable platform for drug discovery efforts. researchgate.netdundee.ac.ukmdpi.com
Applications and Significance in Academic Research
Role as a Versatile Intermediate in Organic Synthesis
N-(p-Chlorobenzylidene)methylamine, a member of the Schiff base family of compounds, is a cornerstone in organic synthesis, valued for its ability to participate in a wide array of chemical transformations. The reactivity of its carbon-nitrogen double bond (imine group) is central to its utility, allowing for the construction of more complex molecular architectures.
One of the most fundamental applications of this compound is its role as a precursor to the corresponding secondary amine, N-methyl-1-(4-chlorophenyl)methanamine. This transformation is typically achieved through hydrogenation, a process that involves the addition of hydrogen across the C=N double bond. This reduction can be accomplished using various catalytic systems, including heterogeneous catalysts like platinum on carbon (Pt/C) or homogeneous catalysts. The resulting secondary amine is a valuable building block in its own right, finding use in the synthesis of pharmaceuticals and other biologically active compounds. The selective synthesis of such secondary amines can be achieved with high efficiency using platinum nanowires as catalysts for the reductive amination of aldehydes with ammonia. rsc.org
Table 1: Catalytic Hydrogenation of Imines to Secondary Amines
| Catalyst System | Substrate Scope | Key Features |
| Platinum Nanowires | Aldehydes and ammonia | High selectivity for secondary amines. |
| Iridium/Monodentate Phosphoramidite | N-Aryl Imines | High enantioselectivities, particularly for substrates with electron-donating groups. |
| [AgRe/Al₂O₃] | Azaphthalimides | Heterogeneous catalysis with high regioselectivity for hydro-deoxygenation. acs.org |
The imine functionality of this compound makes it an excellent building block for the synthesis of a diverse range of complex organic molecules, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many natural products and pharmaceuticals. For instance, N-benzylidene derivatives are utilized in the synthesis of chromeno[2,3-d]pyrimidine structures, which have shown potential as antitumoral agents. nih.govmdpi.com The synthesis often involves multi-step sequences where the imine moiety participates in crucial bond-forming reactions. nih.govmdpi.com Furthermore, imines are well-established precursors for the synthesis of various heterocycles such as hydantoins. researchgate.net The modular nature of polypeptide, oligonucleotide, and oligosaccharide synthesis has been leveraged to create generalized building block-based platforms, and a similar approach is being applied to small molecule natural products, many of which are biosynthesized through the iterative coupling of bifunctional building blocks. nih.gov
Table 2: Synthesis of Complex Molecules from N-Benzylidene Derivatives
| Product Class | Synthetic Strategy | Significance |
| Chromeno[2,3-d]pyrimidines | Multi-step synthesis involving N-benzylidene intermediates | Potential antitumoral activity. nih.govmdpi.com |
| Hydantoins | Condensation reaction with hydantoin (B18101) precursors | Access to biologically active heterocyclic cores. researchgate.net |
| Bioactive Natural Products | Iterative coupling of bifunctional building blocks | Modular approach to complex molecular structures. nih.gov |
The synthesis of single-enantiomer chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov this compound can serve as a prochiral substrate for the synthesis of optically active amines. Asymmetric synthesis methodologies, such as the use of chiral reagents or catalysts, can be employed to achieve high enantioselectivity in the reduction of the imine bond or in addition reactions across it. The use of chiral auxiliaries, like tert-butanesulfinamide, has proven to be a versatile and widely adopted strategy for the asymmetric synthesis of a broad range of amines. yale.edu This method often involves the condensation of the chiral auxiliary with an aldehyde or ketone to form a chiral imine, which then undergoes diastereoselective functionalization. yale.edu Asymmetric organocatalysis, for example using proline, provides another powerful tool for enantioselective synthesis. youtube.com
Table 3: Approaches to Asymmetric Synthesis of Chiral Amines
| Method | Key Feature | Example Application |
| Chiral Auxiliaries (e.g., tert-butanesulfinamide) | Formation of a diastereomeric intermediate that directs stereochemistry. yale.edu | Widely used in the synthesis of pharmaceutical compounds. yale.edu |
| Asymmetric Organocatalysis (e.g., proline) | Use of a small chiral organic molecule as the catalyst. youtube.com | Enantioselective aldol (B89426) and Mannich reactions. youtube.com |
| Chiral Catalyst/Ligand Controlled Reactions | Transition metal complexes with chiral ligands. nih.gov | Asymmetric cycloadditions and selenolactonizations. nih.gov |
Investigations as a Ligand or Precursor in Catalytic Systems
Schiff bases, including this compound, are well-known for their ability to act as ligands that can coordinate with a variety of metal ions to form stable complexes. biointerfaceresearch.comresearchgate.netresearchgate.netscialert.net These metal complexes are of significant interest due to their potential catalytic activities in a range of organic transformations. The nitrogen atom of the imine group and potentially other donor atoms in the molecule can bind to the metal center, influencing its electronic and steric properties. Research in this area often involves the synthesis of novel transition metal complexes and the evaluation of their catalytic efficacy in reactions such as oxidation, reduction, and carbon-carbon bond formation. The catalytic properties of these complexes are highly dependent on the nature of the metal ion and the specific structure of the Schiff base ligand. ua.es
Contributions to Biochemical Research
The metabolism of N-benzylidene amines and related compounds is a subject of biochemical investigation to understand how these molecules are processed in biological systems. Enzymes such as cytochrome P450s and monoamine oxidases are often involved in the metabolism of xenobiotics containing amine or imine functionalities. nih.gov Studies on the in vitro metabolism of similar compounds, like dibenzylamine, have shown that N-oxidation can be a major metabolic pathway. nih.gov The resulting metabolites can have different biological activities or toxicities compared to the parent compound. Understanding the metabolic fate of this compound is crucial for evaluating its potential pharmacological or toxicological profile. The general process of amino acid metabolism involves transamination and deamination reactions, often utilizing enzymes that require cofactors like pyridoxal (B1214274) phosphate (B84403), which forms a Schiff base intermediate with the amino acid substrate. youtube.com While specific studies on this compound are limited, the principles of amine and imine metabolism provide a framework for predicting its biotransformation.
Design and Synthesis of Chemically Related Scaffolds for Biological Activity Exploration
While direct studies detailing the use of this compound as a foundational scaffold for broad biological activity exploration are not extensively documented in publicly available research, its structural motifs are present in various biologically active molecules. The imine linkage and the p-chlorophenyl group are common features in compounds designed and synthesized for pharmacological screening.
Research in medicinal chemistry often utilizes building blocks similar to this compound to create more complex structures with potential therapeutic applications. For instance, the p-chlorobenzyl group, a key component of this Schiff base, has been incorporated into sophoridinol derivatives, which have been investigated as a novel family of anticancer agents. nih.gov In these studies, sophoridine, a natural product, is chemically modified by introducing a p-chlorobenzyl group to enhance its bioactivity. nih.gov
Furthermore, the broader class of Schiff bases, to which this compound belongs, is a cornerstone in the synthesis of a vast array of heterocyclic compounds. These heterocyclic scaffolds are of immense interest in drug discovery due to their presence in numerous natural products and pharmaceuticals. For example, Schiff bases are used as intermediates in the synthesis of pyrimidone derivatives and quinazolinones, which have been screened for antimicrobial and anticancer activities respectively. ijtsrd.comresearchgate.net The synthesis of novel tetrahydroquinazolines from α-aminoamidines and bis-benzylidene cyclohexanones also highlights the utility of the benzylideneamine framework in constructing complex molecular architectures for biological evaluation. mdpi.com
Although a direct lineage of drug candidates from N-(p--Chlorobenzylidene)methylamine is not clearly established in the literature, the principles of its formation and its constituent parts are integral to the design and synthesis strategies employed in the quest for new biologically active compounds.
Potential in Material Science and Optoelectronic Technologies
The application of this compound in material science and optoelectronic technologies is an area where direct research is limited. However, the molecular characteristics of this compound, particularly the Schiff base linkage (-C=N-), suggest potential for its inclusion in studies related to advanced materials. Schiff bases are known to be versatile ligands and are often investigated for their potential in forming liquid crystals and as components in nonlinear optical (NLO) materials.
Nonlinear Optical (NLO) Properties: Organic molecules with donor-pi-acceptor (D-π-A) structures can exhibit significant NLO properties. While there is no specific NLO data for this compound in the reviewed literature, related Schiff bases have been studied for these properties. For example, the organic NLO Schiff base N-(9-Anthrylmethylidene) methylamine (B109427) has been synthesized and characterized for its second harmonic generation (SHG) efficiency. ijtsrd.com The study of such compounds indicates that the intramolecular charge transfer, a prerequisite for NLO activity, can be facilitated by the imine bond within a conjugated system.
Liquid Crystal Properties: The rod-like shape of many Schiff base molecules makes them candidates for forming liquid crystalline phases. hmdb.ca The properties of liquid crystals are highly dependent on the molecular structure, including the nature of the terminal groups and the central linkage. While specific studies on the liquid crystalline behavior of this compound are not found, research on other Schiff bases, such as (E)-3(or4) -(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline, demonstrates that modifications to the molecular structure can induce nematic and smectic liquid crystal phases. mdpi.comdocbrown.info The presence of the polar chloro-substituent and the methylamino group in this compound could influence its potential mesomorphic behavior, though this remains a subject for future investigation.
Compound Data
Table 1: Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| p-Chlorobenzaldehyde |
| Methylamine |
| (E)-N-(4-chlorobenzylidene)methanamine |
| Sophoridine |
| Pyrimidone |
| Tetrahydroquinazoline |
| α-Aminoamidines |
| N-(9-Anthrylmethylidene) methylamine |
| (E)-3(or4) -(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| Mass Spectrometry (EI-B) | Exact Mass: 153.03453 [M]+ |
| Major Peaks (m/z): 153.0, 152.0, 154.0, 155.0, 118.0, 111.0, 125.0, 75.0, 89.0, 42.0 massbank.eu |
Table 3: Crystallographic Data for the Related Compound (E)–N-(4-chlorobenzylidene)(4-chlorophenyl)methanamine
| Parameter | Value |
| Formula | C₁₄H₁₁Cl₂N |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.5131(13) |
| b (Å) | 5.9090(5) |
| c (Å) | 29.470(3) |
| V (ų) | 2527.3(4) |
| Z | 8 |
| Temperature (K) | 298 |
Source: nih.govdtic.mil. Note: This data is for a structurally related compound and not this compound itself, as specific crystallographic data for the title compound was not found in the reviewed literature.
Future Research Directions for N P Chlorobenzylidene Methylamine
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of N-(p-Chlorobenzylidene)methylamine and related Schiff bases often involves refluxing in organic solvents, which carries environmental and economic costs. Future research will prioritize the development of green and sustainable synthetic protocols. Methodologies such as microwave-assisted synthesis have already shown promise for producing N-benzylidene derivatives, offering advantages like reduced reaction times and higher yields. nih.gov Further exploration into solvent-free "grindstone" chemistry (mechanochemistry) and continuous flow processes could offer scalable, efficient, and environmentally benign alternatives. Additionally, the principles of "green nanotechnology," which utilize biological precursors for nanoparticle synthesis, could inspire biocatalytic or biomimetic approaches to imine formation, minimizing hazardous waste and energy consumption. nih.gov
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. For this compound, this involves moving beyond the basic formation mechanism. Future studies should focus on detailed kinetic and thermodynamic analyses of its reactions, such as cycloadditions, reductions, and its role as a ligand in catalysis. Investigating the influence of the p-chloro substituent on the imine's electronic properties, stability, and reaction pathways is crucial. For instance, understanding how the electron-withdrawing nature of chlorine affects the electrophilicity of the imine carbon and the nucleophilicity of the nitrogen atom can lead to more precise control over reaction outcomes. Advanced spectroscopic and isotopic labeling studies will be instrumental in mapping these complex reaction landscapes.
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers a powerful lens for predicting and understanding molecular behavior, thereby accelerating the design of new materials and processes. techscience.com For this compound, the development of advanced computational models using techniques like Density Functional Theory (DFT) will be a key research frontier. These models can predict molecular geometry, spectroscopic signatures (NMR, IR), and electronic properties with high accuracy.
Future work should focus on creating predictive models for reactivity, enabling in silico screening of potential reaction partners and catalysts. techscience.com Simulating reaction pathways can elucidate transition states and intermediates that are difficult to observe experimentally. Furthermore, multi-scale modeling could predict the behavior of these molecules in larger systems, such as their self-assembly or interaction with surfaces, bridging the gap between molecular properties and macroscopic function. techscience.com
Design of Highly Functionalized Derivatives for Targeted Applications
The core structure of this compound serves as a versatile scaffold for creating a diverse library of functionalized derivatives. rsc.org Future research will focus on the rational design and synthesis of these new molecules to target specific applications. nih.govrsc.org By introducing additional functional groups onto the aromatic ring or by replacing the N-methyl group, derivatives can be engineered with tailored electronic, optical, or chelating properties.
For example, incorporating moieties capable of hydrogen bonding or π-stacking could lead to new liquid crystals or self-assembling materials. rsc.org The synthesis of derivatives with specific ligating atoms (e.g., oxygen, sulfur) could produce highly selective ligands for metal catalysts or sensors. mdpi.com This strategic functionalization is a proven method for developing novel compounds with potential uses in materials science and medicinal chemistry. rsc.orgmdpi.com
Integration with Emerging Research Fields (e.g., Nanotechnology, Supramolecular Chemistry)
The future impact of this compound and its derivatives will be significantly amplified by their integration with interdisciplinary fields.
Nanotechnology: Schiff bases can be used to functionalize nanoparticles, creating hybrid materials with novel properties. nih.gov For instance, they can act as capping agents to stabilize nanoparticles or as linkers to attach other molecules. Future research could explore the use of this compound-functionalized nanoparticles for applications in catalysis, sensing, or as components in nanotheranostics, where imaging and therapeutic agents are combined in a single nanoparticle system. nih.gov
Supramolecular Chemistry: As building blocks for larger, self-assembled structures, Schiff bases are of great interest in supramolecular chemistry. mdpi.com Their ability to coordinate with metal ions allows for the construction of complex architectures like molecular cages, helicates, and grids. rsc.orgnih.gov These organized systems are formed through molecular recognition and can have applications in sensing, molecular switching, and cargo transport. mdpi.comnih.gov Future work will involve designing derivatives of this compound that can self-assemble into predictable and functional supramolecular structures, potentially leading to new smart materials. rsc.org
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
